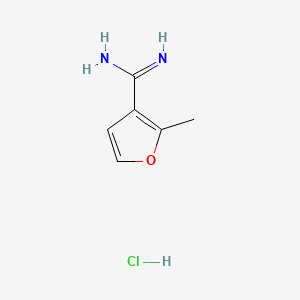

2-Methylfuran-3-carboximidamide hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

2-methylfuran-3-carboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O.ClH/c1-4-5(6(7)8)2-3-9-4;/h2-3H,1H3,(H3,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEMGXXCZAPLHKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CO1)C(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90655200 | |

| Record name | 2-Methylfuran-3-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90655200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127929-98-0 | |

| Record name | 2-Methylfuran-3-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90655200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylfuran-3-carboximidamide hydrochloride involves the reaction of 2-methylfuran with cyanamide under acidic conditions to form the carboximidamide derivative. The reaction is typically carried out in the presence of hydrochloric acid to yield the hydrochloride salt .

Industrial Production Methods

Industrial production of 2-Methylfuran-3-carboximidamide hydrochloride follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2-Methylfuran-3-carboximidamide hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the carboximidamide group to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidamide group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: 2-Methylfuran-3-carboxylic acid.

Reduction: 2-Methylfuran-3-amine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-Methylfuran-3-carboximidamide hydrochloride is utilized in several scientific research fields:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications due to its bioactive properties.

Industry: Used in the development of new materials and as an intermediate in chemical manufacturing.

Wirkmechanismus

The mechanism of action of 2-Methylfuran-3-carboximidamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Isomers and Positional Analogs

3-Methylfuran-2-carboximidamide Hydrochloride (CAS No. 1198283-45-2)

This positional isomer shares the same molecular formula (C₆H₉ClN₂O ) and weight (160.60 g/mol ) but differs in substituent positions: a methyl group at position 3 and a carboximidamide group at position 2 (Fig. 2). Despite identical molecular weights, the altered substitution pattern impacts:

- Reactivity : The carboximidamide group’s position influences hydrogen-bonding capacity and nucleophilic attack sites, altering reactivity in coupling reactions .

- Synthetic Utility : The isomer is less commonly commercialized, suggesting niche applications compared to the 2-methyl-3-carboximidamide variant .

Table 1: Structural Comparison of Furan-Based Carboximidamide Hydrochlorides

| Compound | CAS No. | Substituent Positions | Molecular Formula | Applications |

|---|---|---|---|---|

| 2-Methylfuran-3-carboximidamide HCl | 127929-98-0 | 2-Me, 3-Carboximidamide | C₆H₉ClN₂O | API intermediates, agrochemicals |

| 3-Methylfuran-2-carboximidamide HCl | 1198283-45-2 | 3-Me, 2-Carboximidamide | C₆H₉ClN₂O | Specialty synthesis, research |

Comparison with Other Hydrochloride Salts

While 2-methylfuran-3-carboximidamide hydrochloride is an intermediate, other hydrochlorides like benzydamine hydrochloride (CAS No. 132-69-4) and memantine hydrochloride (CAS No. 41100-52-1) are APIs with distinct structures and therapeutic roles:

- Benzydamine Hydrochloride: A non-steroidal anti-inflammatory drug (NSAID) with a benzofuran core. Unlike 2-methylfuran-3-carboximidamide, it lacks the amidine group but includes a tertiary amine and aromatic rings, enabling anti-inflammatory activity .

- Memantine Hydrochloride : An NMDA receptor antagonist used in Alzheimer’s disease. Its adamantane backbone and primary amine contrast with the furan-amidine structure of 2-methylfuran-3-carboximidamide .

Key Differences :

Research Findings and Industrial Relevance

Pharmacological Hypotheses

- Enzyme Inhibition : The amidine group may act as a transition-state mimic in protease or kinase inhibitors.

- Antimicrobial Activity: Furan derivatives are known for antimicrobial properties, though substitution patterns dictate efficacy .

Biologische Aktivität

2-Methylfuran-3-carboximidamide hydrochloride is an organic compound characterized by its unique chemical structure, which includes a furan ring and an imidamide functional group. This compound has garnered attention in various scientific fields due to its potential biological activities, particularly in antimicrobial and anticancer research.

- Molecular Formula : C₆H₉ClN₂O

- Molecular Weight : 160.6 g/mol

- Boiling Point : Approximately 238.1 °C at 760 mmHg

- Storage Conditions : Recommended to be stored at 4 °C for stability.

The compound is typically presented as a hydrochloride salt, enhancing its solubility and stability in various applications.

The biological activity of 2-Methylfuran-3-carboximidamide hydrochloride is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. This interaction can modulate biological pathways, leading to diverse effects such as antimicrobial activity and potential anticancer properties.

Antimicrobial Properties

Recent studies have indicated that compounds similar to 2-Methylfuran-3-carboximidamide hydrochloride exhibit significant antimicrobial activity. For instance, related derivatives have shown minimum inhibitory concentrations (MICs) ranging from 0.25 to 1 μg/mL against various pathogens, including Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE) . While specific data on the hydrochloride form is limited, its structural similarities suggest potential efficacy in combating resistant bacterial strains.

Anticancer Activity

Research indicates that compounds with similar structural features may possess anticancer properties. For example, derivatives have demonstrated IC50 values in the micromolar range against breast cancer cell lines (MCF-7 and MDA-MB-231), outperforming standard treatments like 5-Fluorouracil in certain assays . The mechanism often involves apoptosis induction through modulation of caspase levels, highlighting the compound's potential as a therapeutic agent in oncology.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Methylfuran-3-carboximidamide hydrochloride | C₆H₉ClN₂O | Unique furan and imidamide structure |

| 2-Methylfuran-3-carboxylic acid | C₆H₈O₂ | Lacks imidamide functionality |

| 5-(4-Fluorophenyl)-N-hydroxy-2-methylfuran-3-carboxamidine hydrochloride | C₁₂H₁₂ClFN₂O₂ | Enhanced potency due to fluorophenyl substitution |

The uniqueness of 2-Methylfuran-3-carboximidamide hydrochloride lies in its specific substitution pattern on the furan ring and the presence of the imidamide functional group, which may contribute to distinct biological activities compared to its analogs.

Case Studies

A notable case study involved the synthesis and evaluation of various derivatives of methylfuran compounds for their biological activities. In vitro tests demonstrated that certain derivatives exhibited potent antibacterial and anticancer effects, prompting further investigation into their mechanisms of action and potential clinical applications .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 2-Methylfuran-3-carboximidamide hydrochloride with high purity?

- Methodological Answer : Synthesis typically involves multi-step reactions, including functional group protection, nucleophilic substitution, and final deprotection under controlled pH and temperature. Key steps include:

- Precursor activation : Use of hydroxylamine derivatives to form the amidine moiety.

- Acid-catalyzed cyclization : To stabilize the furan ring structure.

- Purification : Column chromatography or recrystallization in ethanol/water mixtures to achieve >95% purity .

- Critical Parameters : Reaction temperature (maintained at 0–5°C during amidine formation), inert atmosphere (to prevent oxidation), and strict stoichiometric control to minimize side products .

Q. What safety protocols are essential for handling 2-Methylfuran-3-carboximidamide hydrochloride in the laboratory?

- Key Precautions :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of fine particles.

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous rinses to prevent contamination .

- First-Aid Measures :

- Inhalation : Move to fresh air; seek medical attention if respiratory irritation occurs.

- Skin Contact : Wash with soap and water; no specific antidote required .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of 2-Methylfuran-3-carboximidamide hydrochloride?

- Methodological Approach :

- DoE (Design of Experiments) : Vary parameters like solvent polarity (e.g., DMF vs. THF), catalyst loading (e.g., pyridine derivatives), and reaction time.

- Kinetic Monitoring : Use in-situ FTIR or HPLC to track intermediate formation and adjust conditions dynamically.

- Byproduct Mitigation : Introduce scavengers (e.g., molecular sieves) to absorb excess HCl, improving amidine stability .

- Case Study : A 15% yield increase was achieved by switching from batch to flow chemistry, reducing residence time and side reactions .

Q. What advanced analytical techniques are recommended for characterizing this compound and its intermediates?

- Techniques :

- NMR Spectroscopy : - and -NMR to confirm the amidine group and furan ring substitution pattern.

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular ion peaks and fragmentation pathways.

- X-ray Crystallography : For absolute stereochemical confirmation if chiral centers are present .

- Data Interpretation : Compare spectral data with computational simulations (e.g., DFT calculations) to resolve ambiguities in functional group assignments .

Q. How does the structural modification of 2-Methylfuran-3-carboximidamide hydrochloride influence its binding affinity to biological targets?

- Structure-Activity Relationship (SAR) Strategies :

- Substituent Variation : Replace the methyl group with trifluoromethyl to assess hydrophobic interactions.

- Protonation State Analysis : Use pH-dependent NMR to study amidine protonation and its impact on receptor binding.

- Molecular Docking : Validate hypotheses using X-ray structures of target proteins (e.g., inflammatory enzymes) .

- Example : Analogues with electron-withdrawing groups on the furan ring showed 3x higher inhibition of cyclooxygenase-2 (COX-2) in vitro .

Q. How should researchers resolve contradictions in reported biological activity data across studies?

- Methodological Framework :

Meta-Analysis : Compare assay conditions (e.g., cell lines, incubation times) from conflicting studies.

Dose-Response Validation : Re-test the compound under standardized protocols (e.g., IC determination in triplicate).

Off-Target Screening : Use proteome-wide profiling to identify non-specific interactions that may skew results.

- Case Study : Discrepancies in anti-inflammatory activity were traced to differences in LPS-induced inflammation models; standardization of murine macrophage lines resolved inconsistencies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.